molecular formula C15H23BrN2O2 B5024224 2-Bromo-6-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol

2-Bromo-6-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol

Cat. No.: B5024224
M. Wt: 343.26 g/mol
InChI Key: YZXRGTDIIBSHEK-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a piperidine ring

Properties

IUPAC Name

2-bromo-6-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-17-6-4-12(5-7-17)18(2)10-11-8-13(16)15(19)14(9-11)20-3/h8-9,12,19H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXRGTDIIBSHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of solvents like acetic acid and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Bromo-6-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

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